(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2)19-9-15(10-20-14)7-17(8-15)13(18)11-5-3-4-6-12(11)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYAJKYUQWAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3Br)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic properties due to the biological activity associated with spirocyclic compounds. Specifically:
- Drug Development : The 7-oxo-2-azaspiro[3.5]nonane segment has been identified as a promising scaffold for developing inhibitors against various diseases, including respiratory syncytial virus and epidermal growth factor receptor-related conditions . The incorporation of the bromophenyl group may enhance the compound's binding affinity to biological targets.
Organic Synthesis
The unique structure of (2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone serves as an important precursor in synthesizing more complex molecules:
- Building Block : It can be used in reactions such as nucleophilic substitutions and cyclizations to create derivatives with varied functional groups. Its ability to undergo oxidation and reduction reactions further expands its utility in synthetic organic chemistry.
Biological Studies
Research into the biological interactions of this compound has revealed several potential applications:
- Biological Activity : Studies have indicated that spirocyclic compounds can interact with enzymes and receptors, modulating their activity. This interaction is crucial for understanding the mechanisms of action of potential therapeutic agents derived from this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- 2-Bromophenyl vs. In contrast, the triethoxy group in the PubChem analog is electron-donating, which may improve solubility in polar solvents due to ether oxygen lone pairs. Steric hindrance from the bulkier triethoxy group could reduce metabolic degradation compared to the smaller bromophenyl group.
Core Heteroatom Modifications
- 6,8-Dioxa-2-azaspiro vs. 2,7-Diazaspiro (Patent compound ):
- The diazaspiro core in the patent compound introduces an additional nitrogen atom, enabling hydrogen-bonding interactions critical for binding to biological targets like KRAS.
- The dioxa-aza core in the target compound may exhibit distinct solubility and stability profiles due to oxygen’s higher electronegativity compared to nitrogen.
Methodological Considerations in Structural Analysis
- Crystallographic Validation: Tools like SHELX are pivotal in resolving bond lengths and angles, ensuring accurate comparisons between analogs. For instance, the spirocyclic core’s dihedral angles could influence molecular rigidity and binding pocket compatibility.
- Data Reproducibility: Spek’s guidelines emphasize rigorous validation to avoid misinterpretation of structural data, particularly when comparing subtle differences (e.g., oxygen vs. nitrogen positioning in spiro cores).
Biological Activity
The compound (2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.29 g/mol. The structure features a spirocyclic framework which is known for enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular processes. The spirocyclic structure allows for unique conformations that facilitate binding to active sites on enzymes or receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it has potential antitumor properties, particularly against solid tumors.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects which could be beneficial in neurodegenerative conditions.
Data Tables
The following tables summarize the biological activities and relevant studies involving the compound.
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Antitumor Efficacy Study :
- Antimicrobial Testing :
- Neuroprotection Research :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, and how can purity be optimized?
- Methodology : The compound’s spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) can be synthesized via cyclization of 3,3-thietanedimethanol derivatives under acidic conditions, followed by coupling with a 2-bromobenzoyl chloride. Key steps include:
- Cyclization : Use acetal-protected diols with catalytic acid (e.g., p-toluenesulfonic acid) to form the spirocyclic amine .
- Coupling : Employ Schotten-Baumann conditions (NaOH, THF/H₂O) for amide bond formation between the spirocyclic amine and 2-bromobenzoyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC.
Q. How can structural elucidation be performed for this compound, and what spectroscopic techniques are most reliable?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC. The spirocyclic system shows distinct singlet signals for geminal dimethyl groups (δ ~1.2–1.4 ppm) and downfield shifts for the carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular weight (e.g., [M+H]+ expected at m/z 368.05 for C₁₈H₁₉BrNO₃). Isotopic patterns (Br: 1:1 ratio for M/M+2) aid validation .
- X-ray Crystallography : Single-crystal analysis resolves spirocyclic geometry and confirms dihedral angles between aromatic planes (if crystals are obtainable) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported spectral data for spirocyclic methanone derivatives?
- Case Study : Conflicting ¹³C-NMR assignments for carbonyl groups in similar compounds (e.g., 182.0 ppm in vs. 170–175 ppm in other studies).
- Resolution :
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield the carbonyl .
Dynamic Effects : Variable-temperature NMR to assess conformational locking of the spiro system .
Cross-Validation : Use computational NMR (DFT/B3LYP/6-311+G(d,p)) to simulate shifts and identify outliers .
Q. How can the hydrolytic stability of the 6,8-dioxa-2-azaspiro[3.5]nonane system be evaluated under physiological conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at intervals (0, 24, 48, 72 hrs).
- Kinetic Modeling : Plot % remaining vs. time to calculate t₁/₂. The spirocyclic ethers are prone to acid-catalyzed ring-opening; compare stability to non-spiro analogs .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance resistance to hydrolysis.
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (~ -1.5 eV) indicates higher electrophilicity at the carbonyl .
- MD Simulations : Simulate solvation effects in THF/water mixtures to model reaction pathways for amide bond cleavage.
- Comparative Analysis : Benchmark against experimental kinetic data (e.g., pseudo-first-order rate constants for reactions with amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
